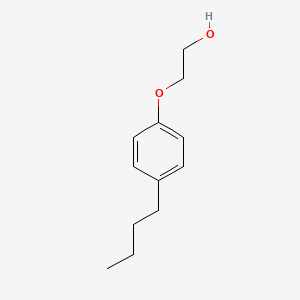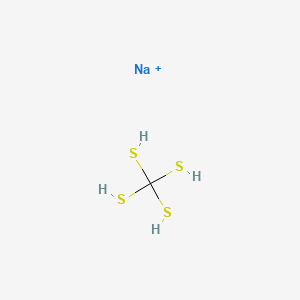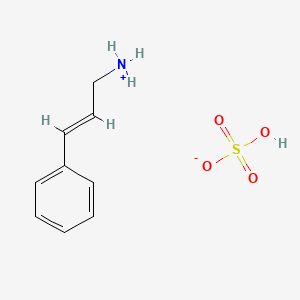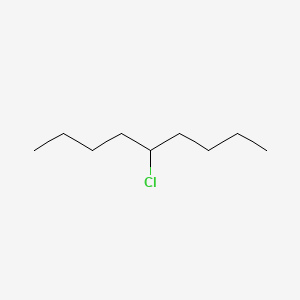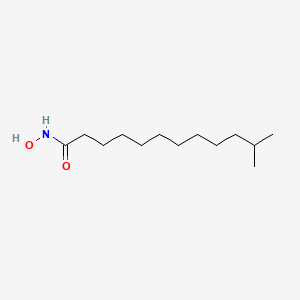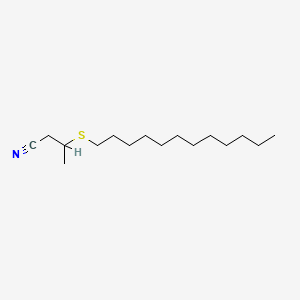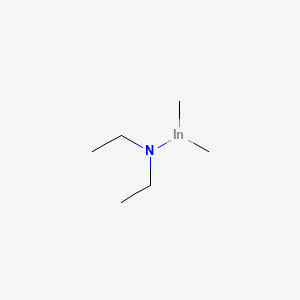
(Diethylamine)dimethylindium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diethylamine)dimethylindium is an organometallic compound with the molecular formula C6H16InN It is a coordination complex where the indium atom is bonded to two methyl groups and one diethylamine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamine)dimethylindium typically involves the reaction of diethylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive indium compound. The general reaction can be represented as follows:
In(CH3)2Cl+HNEt2→In(CH3)2(NEt2)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
(Diethylamine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides or other higher oxidation state species.
Substitution: The diethylamine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form indium hydroxides and release diethylamine.
Common Reagents and Conditions
Oxidizing agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used for oxidation reactions.
Substitution reagents: Various ligands, such as triphenylphosphine or pyridine, can be used for substitution reactions.
Hydrolysis conditions: Water or aqueous solutions can induce hydrolysis.
Major Products
Oxidation products: Indium oxides or other higher oxidation state compounds.
Substitution products: New coordination complexes with different ligands.
Hydrolysis products: Indium hydroxides and diethylamine.
科学的研究の応用
(Diethylamine)dimethylindium has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of advanced materials, such as semiconductors and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of (Diethylamine)dimethylindium involves its ability to coordinate with various ligands and undergo redox reactions. The indium center can interact with different molecular targets, influencing their chemical reactivity and stability. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
類似化合物との比較
Similar Compounds
Dimethylindium chloride: Similar in structure but lacks the diethylamine ligand.
Triethylindium: Contains three ethyl groups instead of two methyl groups and one diethylamine ligand.
Diethylamine: A simple amine that can act as a ligand in various coordination complexes.
Uniqueness
(Diethylamine)dimethylindium is unique due to the presence of both methyl groups and a diethylamine ligand, which imparts distinct electronic and steric properties. This combination allows for specific reactivity and applications that are not achievable with other similar compounds.
特性
CAS番号 |
94236-82-5 |
|---|---|
分子式 |
C6H16InN |
分子量 |
217.02 g/mol |
IUPAC名 |
N-dimethylindiganyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10N.2CH3.In/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1 |
InChIキー |
CQSHJUMYBSTBNR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[In](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



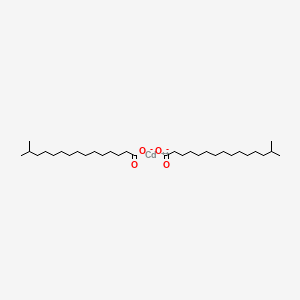
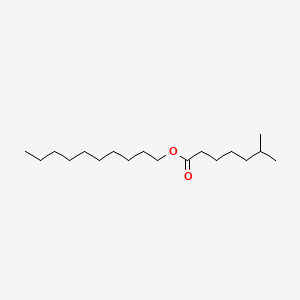
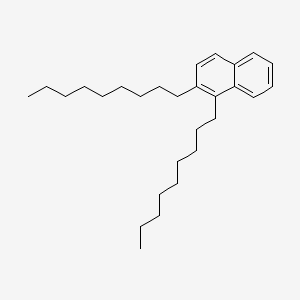
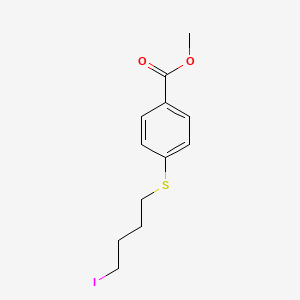

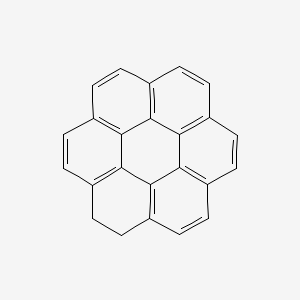
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
